molecular formula C12H9BrN4OS B6223501 4-amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile CAS No. 2763755-97-9

4-amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile

Cat. No.: B6223501
CAS No.: 2763755-97-9
M. Wt: 337.2
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Description

4-amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group, a brominated methoxyphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-bromo-5-methoxyaniline and 2-chloropyrimidine-5-carbonitrile.

    Step 1 Formation of Intermediate: The 2-bromo-5-methoxyaniline undergoes a nucleophilic aromatic substitution with 2-chloropyrimidine-5-carbonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Step 2 Sulfanylation: The intermediate product is then treated with a thiolating agent, such as thiourea, in the presence of a base to introduce the sulfanyl group, forming the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.

Medicine

In medicine, this compound and its derivatives could be explored for their potential as drug candidates. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising scaffold for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity. Its unique structure could contribute to the development of advanced materials for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-bromopyrimidine-5-carbonitrile: Lacks the methoxyphenyl and sulfanyl groups, which may result in different chemical and biological properties.

    2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile:

Uniqueness

The presence of the amino, methoxyphenyl, and sulfanyl groups in 4-amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile makes it unique compared to its analogs

Properties

CAS No.

2763755-97-9

Molecular Formula

C12H9BrN4OS

Molecular Weight

337.2

Purity

95

Origin of Product

United States

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